6-Ethoxy-5-fluoropyridin-3-amine synthesis and characterization
6-Ethoxy-5-fluoropyridin-3-amine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethoxy-5-fluoropyridin-3-amine
Abstract
6-Ethoxy-5-fluoropyridin-3-amine is a substituted pyridine derivative of increasing importance in medicinal chemistry and drug development. Its unique electronic and structural properties, conferred by the fluorine and ethoxy substituents, make it a valuable building block for synthesizing complex molecular scaffolds. This guide provides a comprehensive overview of a robust synthetic pathway for 6-Ethoxy-5-fluoropyridin-3-amine, detailed protocols for its characterization and structural elucidation using modern analytical techniques, and essential safety and handling information. This document is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile intermediate in their work.
Introduction: The Significance of Fluorinated Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The strategic introduction of fluorine atoms into such scaffolds can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. 6-Ethoxy-5-fluoropyridin-3-amine (CAS No: 886372-67-4, Molecular Formula: C₇H₉FN₂O, Molecular Weight: 156.16 g/mol ) emerges as a key intermediate, combining the benefits of fluorine substitution with an ethoxy group that can influence solubility and serve as a steric or electronic anchor.[1][2][3] Its primary amine functional group provides a convenient handle for subsequent chemical modifications, making it a versatile precursor for the synthesis of kinase inhibitors and other targeted therapeutics.[4][5]
This guide offers a senior application scientist's perspective on the practical synthesis, in-depth characterization, and safe handling of this compound, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Synthesis of 6-Ethoxy-5-fluoropyridin-3-amine
While several synthetic routes can be envisioned, a common and reliable strategy involves a multi-step sequence starting from a commercially available pyridine precursor. The chosen pathway emphasizes robust reactions and straightforward purification, prioritizing yield and purity.
Proposed Synthetic Pathway
The synthesis proceeds in three key stages: 1) Nitration of a suitable fluoropyridine, 2) Nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group, and 3) Reduction of the nitro group to the target primary amine. This sequence is designed to manage the directing effects of the substituents and ensure high regioselectivity.
Caption: Synthetic workflow for 6-Ethoxy-5-fluoropyridin-3-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Ethoxy-5-fluoro-3-nitropyridine via SNAr
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Rationale: The nitro group is strongly electron-withdrawing, activating the pyridine ring for nucleophilic aromatic substitution. The ethoxide ion will preferentially displace a suitable leaving group (like a halogen, if present) or add to an activated position. In this proposed route starting from 5-fluoro-3-nitropyridine, the reaction with sodium ethoxide leads to the desired ethoxy-substituted intermediate. The choice of ethanol as a solvent is advantageous as it is the conjugate acid of the nucleophile, preventing unwanted side reactions.
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Procedure:
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To a solution of sodium metal (1.2 eq) in anhydrous ethanol (10 mL/g of starting material) under an inert atmosphere (e.g., Argon), add 5-fluoro-3-nitropyridine (1.0 eq) portion-wise, maintaining the temperature below 30°C.
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Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and carefully quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x volume of aqueous phase).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved via column chromatography.
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Step 2: Reduction of 6-Ethoxy-5-fluoro-3-nitropyridine
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Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental and reliable transformation. Several methods are effective; the use of iron powder in acidic medium (e.g., HCl or acetic acid) is a classic, cost-effective, and scalable choice. Alternatively, catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst) offers a cleaner reaction profile, often with higher yields.[6]
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Procedure (using Fe/HCl):
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Create a slurry of iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
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Add a catalytic amount of concentrated hydrochloric acid to activate the iron.
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Heat the slurry to reflux (approx. 80°C).
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Add a solution of 6-Ethoxy-5-fluoro-3-nitropyridine (1.0 eq) in ethanol dropwise to the refluxing slurry.
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Maintain reflux and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
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Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The resulting crude solid can be purified by recrystallization or column chromatography to yield pure 6-Ethoxy-5-fluoropyridin-3-amine.
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Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and spectrometric techniques provides a self-validating system for structural verification.
Caption: Workflow for the analytical characterization of the final product.
Summary of Analytical Data
The following table summarizes the expected characterization data for 6-Ethoxy-5-fluoropyridin-3-amine based on its structure and data from similar compounds.
| Technique | Parameter | Expected Observation |
| Physical State | Appearance | Off-white to light yellow solid. |
| Melting Point | Range | 60 - 63 °C. |
| ¹H NMR | Chemical Shift (δ) | ~7.5 ppm (d, 1H, H-2), ~6.9 ppm (d, 1H, H-4), ~4.3 ppm (q, 2H, -OCH₂CH₃), ~3.8 ppm (br s, 2H, -NH₂), ~1.4 ppm (t, 3H, -OCH₂CH₃). |
| ¹³C NMR | Chemical Shift (δ) | ~155-160 (C-F), ~145-150 (C-O), ~130-135 (C-NH₂), ~125-130 (C-H), ~110-115 (C-H), ~65-70 (-OCH₂), ~14-16 (-CH₃). |
| ¹⁹F NMR | Chemical Shift (δ) | A single peak is expected, with its specific shift dependent on the solvent and standard used. |
| FT-IR | Wavenumber (cm⁻¹) | 3400-3250 (N-H stretch, two bands for primary amine), 2980-2850 (C-H stretch), 1620-1580 (N-H bend), 1300-1200 (C-O stretch), ~1250 (C-F stretch).[7][8] |
| Mass Spec (ESI+) | m/z | 157.07 [M+H]⁺. The exact mass is 156.0699 g/mol .[1] |
Interpreting the Spectroscopic Data
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¹H NMR: The two aromatic protons will appear as doublets due to coupling with the fluorine atom and each other. The ethoxy group will present as a characteristic quartet and triplet. The amine protons often appear as a broad singlet and may be exchangeable with D₂O.
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FT-IR: The most diagnostic peaks are the two sharp N-H stretching bands characteristic of a primary amine.[7][9] The presence of strong C-O and C-F stretching bands further confirms the structure.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The observed mass should be within 5 ppm of the calculated exact mass (156.06989108 Da).[1]
Safety, Handling, and Storage
As a research chemical, 6-Ethoxy-5-fluoropyridin-3-amine must be handled with appropriate care.
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Hazard Identification:
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Toxic if swallowed, in contact with skin, or if inhaled.
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Causes serious eye irritation and skin irritation.
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May cause respiratory irritation.[10]
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May cause damage to organs through prolonged or repeated exposure.
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-
Recommended Handling and PPE:
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Always handle this compound inside a certified chemical fume hood.[10]
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Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[10]
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Avoid generating dust. Use only in well-ventilated areas.
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Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]
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Storage:
Conclusion
6-Ethoxy-5-fluoropyridin-3-amine is a valuable and versatile building block for chemical synthesis. The synthetic route detailed in this guide provides a reliable method for its preparation, emphasizing safe and efficient laboratory practices. The comprehensive characterization workflow ensures the production of high-purity material, which is essential for its application in the rigorous environment of drug discovery and development. By understanding the chemical principles behind its synthesis and the nuances of its handling, researchers can effectively leverage this intermediate to advance their scientific objectives.
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Organic Chemistry, University of Colorado Boulder . A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]
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The Royal Society of Chemistry . Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]
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YouTube . (2012-10-11). Introduction to IR Spectroscopy - Amines. Retrieved from [Link]
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ResearchGate . (2025-08-07). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
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